molecular formula C22H26N2O2 B2910917 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide CAS No. 946372-24-3

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide

Cat. No.: B2910917
CAS No.: 946372-24-3
M. Wt: 350.462
InChI Key: AOIFNZHZNPPYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide, also known as IBTQ, is a novel chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of drug discovery. IBTQ belongs to the class of tetrahydroquinoline derivatives, which have been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. This compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound has also been shown to modulate the activity of various receptors, including the nuclear factor kappa B (NF-κB) and peroxisome proliferator-activated receptor gamma (PPARγ), which play important roles in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of inflammatory mediators, such as prostaglandins and leukotrienes, by suppressing the activity of COX-2 and LOX enzymes. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells by modulating the activity of various signaling pathways. In addition, this compound has been found to exhibit antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities with high purity. This compound has also been found to exhibit low toxicity, making it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. It has low solubility in water, which could affect its bioavailability and pharmacokinetics. Furthermore, this compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for research on N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide. One area of research is the development of this compound-based drugs for the treatment of inflammatory disorders, such as arthritis and asthma. Another area of research is the investigation of this compound's potential as an anti-cancer agent, particularly in the treatment of breast and prostate cancer. Furthermore, research could focus on the elucidation of this compound's mechanism of action and its interactions with various cellular targets. Overall, this compound has significant potential for the development of new therapeutic agents, and further research is needed to fully understand its biological activities and clinical applications.

Synthesis Methods

The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide involves a multi-step process that begins with the condensation of 2,5-dimethylbenzaldehyde with isobutyraldehyde in the presence of an acid catalyst. The resulting product is then subjected to a series of reactions, including cyclization, oxidation, and reduction, to yield the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various research applications.

Scientific Research Applications

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide has been extensively studied for its potential applications in drug discovery. It has been found to exhibit significant anti-inflammatory and anti-cancer activities, making it a promising candidate for the development of new therapeutic agents. This compound has also been found to possess anti-viral properties, which could be useful in the treatment of viral infections. Furthermore, this compound has been shown to modulate the activity of various enzymes and receptors, making it a valuable tool for studying biochemical pathways and physiological processes.

Properties

IUPAC Name

2,5-dimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-14(2)13-24-20-9-8-18(12-17(20)7-10-21(24)25)23-22(26)19-11-15(3)5-6-16(19)4/h5-6,8-9,11-12,14H,7,10,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIFNZHZNPPYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.